molecular formula C3H2F4O B15149481 2,3,3,3-Tetrafluoropropanal

2,3,3,3-Tetrafluoropropanal

Cat. No.: B15149481
M. Wt: 130.04 g/mol
InChI Key: HBEMGSYQYHIKNL-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanal is an organic compound with the molecular formula C3H2F4O It is a fluorinated aldehyde, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,3,3-Tetrafluoropropanal typically involves the fluorination of propanal derivatives One common method is the reaction of propanal with elemental fluorine or fluorinating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound can involve the use of continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,3,3-Tetrafluoropropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,3,3,3-Tetrafluoropropanoic acid.

    Reduction: The compound can be reduced to form 2,3,3,3-Tetrafluoropropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 2,3,3,3-Tetrafluoropropanoic acid.

    Reduction: 2,3,3,3-Tetrafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3,3-Tetrafluoropropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoropropanal involves its interaction with specific molecular targets The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoropropanol: A fluorinated alcohol with similar structural features but different reactivity.

    2,2,3,3-Tetrafluoropropionic acid: The oxidized form of 2,3,3,3-Tetrafluoropropanal.

    2,3,3,3-Tetrafluoropropene: A fluorinated alkene with different chemical properties.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which impart distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2,3,3,3-tetrafluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMGSYQYHIKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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